molecular formula C24H23N3O5 B11033473 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

Katalognummer: B11033473
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: RUCWYHFHWQAZEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid molecule integrating two pharmacologically relevant heterocyclic systems: a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) moiety and a 3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl group, linked via an acetamide bridge. The coumarin unit is known for its role in modulating enzyme activity (e.g., cytochrome P450 inhibition) , while the quinazolinone scaffold is associated with kinase inhibition and anticancer properties . Synthetic routes for analogous compounds often involve condensation or coupling reactions, as seen in related studies .

Eigenschaften

Molekularformel

C24H23N3O5

Molekulargewicht

433.5 g/mol

IUPAC-Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]acetamide

InChI

InChI=1S/C24H23N3O5/c1-14(2)11-27-13-25-20-7-4-16(9-19(20)24(27)30)26-22(28)12-31-17-5-6-18-15(3)8-23(29)32-21(18)10-17/h4-10,13-14H,11-12H2,1-3H3,(H,26,28)

InChI-Schlüssel

RUCWYHFHWQAZEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydrochinazolin-6-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können an den Acetamid- oder Chromenyl-Molekülteilen auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wirkmechanismus

Der Wirkmechanismus von 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydrochinazolin-6-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise die bakterielle DNA-Gyrase hemmen, was zu antimikrobiellen Effekten führt. Zusätzlich können ihre entzündungshemmenden Eigenschaften auf die Hemmung proinflammatorischer Zytokine zurückzuführen sein.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or chromenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Coumarin-Based Acetamides

  • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (): Structural Differences: Replaces the quinazolinone group with a chloro-phenylacetamide chain. Synthesis: Achieved via straightforward condensation, contrasting with the multi-step protocols required for quinazolinone hybrids. Functional Implications: The chloro-phenyl group introduces steric bulk and electron-withdrawing effects, which may reduce solubility compared to the target compound’s isobutyl-substituted quinazolinone .
  • N-(4-Hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide ():

    • Key Variation : Features a nitro group at the coumarin’s 6-position, enhancing electrophilicity.
    • Reactivity : The nitro group allows for further functionalization (e.g., reduction to amines), a flexibility absent in the target compound .

Quinazolinone Derivatives

  • 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (): Structural Contrast: Substitutes the coumarin system with a 4-isopropylphenyl group.
  • N-[3-(Dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide (): Modifications: Incorporates a dimethylaminopropyl group and a hydroxy-dimethylchromenone system. Physicochemical Properties: The tertiary amine improves water solubility, contrasting with the target compound’s lipophilic isobutyl chain .

Hybrid Heterocyclic Systems

  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Core Heterocycle: Replaces quinazolinone with a morpholinone ring. Conformational Effects: The morpholinone’s rigidity may restrict binding modes compared to the more planar quinazolinone in the target compound .

Spectral and Physical Data

Compound Melting Point (°C) IR (C=O, cm⁻¹) $ ^1H $-NMR Features
Target Compound Not reported ~1660-1680 (amide) Coumarin OCH₂, Quinazolinone NH, Isobutyl CH₃
13a () 288 1664 Sulfamoyl NH₂ (δ 7.20), Cyano (δ 2214 cm⁻¹)
2k () 260-262 1668 (amide) Nitrobenzylidene CH=N (δ 8.95)
Morpholinone Analog () 347 (M+H) 1660 Acetyl CH₃ (δ 2.14), Isopropyl CH₃ (δ 1.21)

Key Research Findings and Implications

  • Electronic Effects: The absence of strong electron-withdrawing groups (e.g., nitro, chloro) in the target compound may enhance metabolic stability compared to analogs like 13a or 6-chloro-quinazolinones .
  • Synthetic Challenges: The hybrid structure likely requires multi-step synthesis, contrasting with simpler routes for non-hybrid analogs (e.g., ).

Areas for Further Investigation

  • Biological Screening: Comparative studies on kinase inhibition, cytotoxicity, and bioavailability against analogs like 13a and quinazolinone derivatives .
  • Crystallographic Analysis : Use of SHELXL or WinGX to resolve the target compound’s 3D structure, enabling direct comparison of intermolecular interactions with crystallized analogs (e.g., ).
  • Structure-Activity Relationships (SAR): Systematic modification of the coumarin’s 4-methyl group or quinazolinone’s isobutyl chain to optimize potency and selectivity.

Biologische Aktivität

The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a synthetic organic molecule that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, relevant research findings, and potential therapeutic applications.

PropertyValue
Molecular FormulaC19H22N2O5
Molecular Weight358.39 g/mol
IUPAC Name2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)OC

Antimicrobial Properties

Research has indicated that coumarin derivatives exhibit significant antimicrobial activity. The specific compound has been shown to inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have demonstrated that it possesses a minimum inhibitory concentration (MIC) against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of coumarin derivatives are well-documented. The compound has been evaluated in vitro and in vivo for its ability to reduce inflammation markers. In animal models, it has shown a decrease in pro-inflammatory cytokines and mediators, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth was demonstrated in xenograft models, where it significantly reduced tumor size compared to control groups .

The biological effects of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide are primarily attributed to its interaction with specific molecular targets:

  • DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing DNA replication.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Apoptosis Induction : The compound activates caspases and other apoptotic pathways leading to cancer cell death.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various coumarin derivatives, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide was tested against Gram-positive and Gram-negative bacteria. Results indicated an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Activity

A controlled trial involving animal models assessed the anti-inflammatory effects of the compound. Administered at a dosage of 10 mg/kg body weight, it resulted in a significant reduction in paw edema compared to untreated controls, demonstrating its potential for treating inflammatory conditions .

Study 3: Anticancer Properties

In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Additionally, flow cytometry analysis confirmed increased apoptosis rates in treated cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.